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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperidin-2-one
CAS No.: 27471-37-0
Cat. No.: B3256678
Get Quote
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Executive Summary

1-(4-Chlorophenyl)piperidin-2-one is a highly versatile

-aryl lactam building block utilized extensively in medicinal chemistry, notably in the synthesis
of coagulation Factor Xa inhibitors and related pharmacophores. As a Senior Application
Scientist, | have structured this technical whitepaper to elucidate the IUPAC nomenclature
logic, physicochemical properties, optimized synthesis protocols via copper-catalyzed
amidation, and analytical characterization standards required for robust drug development
workflows.

IUPAC Nomenclature & Structural Identity

The IUPAC name 1-(4-chlorophenyl)piperidin-2-one provides a highly specific map of the
molecule's structural topology. Understanding this nomenclature is critical for predicting its
chemical behavior and reactivity profile.

o Parent Heterocycle (Piperidine): The core is a saturated, six-membered heterocycle
containing one nitrogen atom.
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« Principal Functional Group (-2-one): A ketone carbonyl is located at the C2 position adjacent
to the nitrogen. This specific arrangement defines the molecule as a cyclic amide, commonly

known as a d-valerolactam.

o Substituent (1-(4-chlorophenyl)): A benzene ring, substituted with a chlorine atom at the para
position (C4), is attached directly to the lactam nitrogen (N1).

1-(4-Chlorophenyl)piperidin-2-one

Base Ring Oxidation State N-Arylation

Parent Heterocycle: Principal Group: N-Substituent:
Piperidine -2-one (Lactam) 1-(4-Chlorophenyl)

Click to download full resolution via product page

Logical breakdown of the IUPAC nomenclature for 1-(4-Chlorophenyl)piperidin-2-one.

Physicochemical Profiling

To facilitate downstream formulation and reaction planning, the quantitative physicochemical
properties of the compound are summarized below.

Table 1: Key Physicochemical Properties
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Property Value

Molecular Formula C11H12CINO
Molecular Weight 209.67 g/mol

Exact Mass 209.0607 Da
Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Topological Polar Surface Area (TPSA) 20.3 A2

Rotatable Bonds 1 (N-Aryl bond)

Mechanistic Synthesis & Reaction Engineering

The synthesis of

-aryl lactams traditionally relies on Ullmann-type condensations or Buchwald-Hartwig cross-

couplings. For the synthesis of 1-(4-chlorophenyl)piperidin-2-one, a modified Copper-

Catalyzed Amidation (Goldberg Reaction) is the most robust and scalable approach.

Causality of Experimental Choices

Substrate Selection (Chemoselectivity): 1-chloro-4-iodobenzene is selected as the arylating
agent. The C—I bond is significantly more reactive toward oxidative addition (or halogen atom
transfer) than the C—Cl bond. This differential reactivity ensures selective

-arylation at the iodine site without triggering unwanted oligomerization.

Catalyst & Ligand System: The use of Copper(l) lodide (Cul) paired with

-dimethylethylenediamine (DMEDA) is critical. The bidentate DMEDA ligand stabilizes the
Cu(l) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(ll) species.
Furthermore, kinetic studies demonstrate that this diamine ligand accelerates the rate-
determining aryl halide activation step ([1]).

Base Selection: Anhydrous K2COs is employed as a mild inorganic base. It is strong enough
to deprotonate the lactam to form the active Cu(l)-amidate complex, but mild enough to
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prevent base-catalyzed lactam ring-opening.

Table 2: Comparison of Catalytic Systems for C-N Cross-Coupling

Copper-Catalyzed

Palladium-Catalyzed

Parameter ]
(Ullmann-Goldberg) (Buchwald-Hartwig)
Catalyst Cul (5-10 mol%) Pdz(dba)s (1-5 mol%)
Ligand -DMEDA Xantphos or BINAP
Base K2COs3 Cs2C0s or NaOtBu
Temperature 110 °C 80-100 °C

High (Strictly favors C—I over

Chemoselectivity c_ci

Moderate to High

Industrial Viability High (Low cost, lower toxicity)

Moderate (High cost, heavy
metal residue)

Step-by-Step Methodology (Self-Validating Protocol)
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o-Valerolactam +
1-Chloro-4-iodobenzene

Catalyst System:
Cul / N,N'-DMEDA

C-N Cross-Coupling
(110°C, Dioxane, 24h)

Aqueous Workup
& Extraction

Silica Chromatography

Pure Product

Click to download full resolution via product page
Step-by-step experimental workflow for the Ullmann-type C-N cross-coupling synthesis.

o Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar under an
argon atmosphere, add &-valerolactam (12.0 mmol, 1.2 equiv), 1-chloro-4-iodobenzene (10.0
mmol, 1.0 equiv), Cul (0.5 mmol, 5 mol%), and anhydrous K2COs (20.0 mmol, 2.0 equiv).

¢ Solvent & Ligand Addition: Inject 20 mL of anhydrous 1,4-dioxane to achieve a 0.5 M
concentration. Follow immediately with the addition of

-dimethylethylenediamine (1.0 mmol, 10 mol%) via a micro-syringe.
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e Reaction Execution: Seal the flask, heat the reaction mixture to 110 °C in an oil bath, and stir
vigorously for 24 hours.

o Self-Validation Checkpoint 1: Monitor via TLC (3:1 Hexanes/EtOAc). The complete
disappearance of the 1-chloro-4-iodobenzene spot (

) and the appearance of a new UV-active product spot (

) validates reaction completion.

e Workup: Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter
the suspension through a pad of Celite to remove the copper catalyst and inorganic salts.

o Extraction: Wash the organic filtrate with distilled water (2 x 30 mL) and brine (30 mL). Dry
the organic layer over anhydrous Na:=SOa, filter, and concentrate under reduced pressure.

« Purification: Purify the crude residue via silica gel flash chromatography using a gradient
elution of Hexanes/Ethyl Acetate (from 9:1 to 3:1) to yield the pure product as a crystalline
solid.

Analytical Validation & Spectral Profiling

To ensure absolute structural integrity, the synthesized compound must be validated against
the following theoretical spectral profile. Any deviation indicates incomplete coupling or ring-

opening side reactions.
e 'H NMR (400 MHz, CDCI5):

7.35 (d, J = 8.6 Hz, 2H, Ar-H meta to N), 7.20 (d, J = 8.6 Hz, 2H, Ar-H ortho to N), 3.60 (t, J =
5.8 Hz, 2H, N-CH2), 2.50 (t, J = 6.0 Hz, 2H, CO-CH2), 1.95 — 1.85 (m, 4H, CH2CH>).

e 13C NMR (100 MHz, CDCls):

170.2 (C=0), 141.5 (Ar-C1), 132.0 (Ar-C4), 129.1 (Ar-C3,5), 127.5 (Ar-C2,6), 51.5 (N-C),
32.8 (C-C=0), 23.4, 21.2.

e IR (ATR, cm™1): 2945 (C-H stretch), 1650 (Strong, Lactam C=0 stretch), 1490 (Aromatic
C=C), 1090 (Aryl C-ClI stretch).
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o Self-Validation Checkpoint 2: The presence of the sharp 1650 cm~* peak confirms the
lactam ring remains intact and was not hydrolyzed during the basic workup.

e HRMS (ESI-TOF):m/z calculated for C11H13CINO [M+H]* 210.0686, found 210.0682.

Pharmacological Relevance & Scaffold Utility
The ngcontent-ng-c2699131324=""_nghost-ng-c2339441298="" class="inline ng-star-

inserted">

-aryl lactam motif acts as a "privileged scaffold" in modern medicinal chemistry. Specifically, the
1-(4-aryl)piperidin-2-one core is a critical structural determinant in the discovery and
optimization of direct Factor Xa inhibitors, such as the blockbuster anticoagulant Apixaban ([2];

[3][4]).

While Apixaban utilizes a p-methoxyphenyl group at this position to optimize oral bioavailability
and binding within the S4 pocket of Factor Xa, the p-chlorophenyl analog (1-(4-
chlorophenyl)piperidin-2-one) serves as a vital intermediate for Structure-Activity
Relationship (SAR) profiling.

The substitution of a methoxy group with a chlorine atom fundamentally alters the electronic
and steric landscape:

» Electronic Profile: The chlorine atom acts as an electron-withdrawing group via induction,
altering the electron density of the lactam nitrogen (Hammett constant

=0.23).
 Lipophilicity: The chloro-substituent significantly increases the lipophilicity (

= 0.71) compared to the methoxy group (

=-0.02), which can be strategically leveraged to enhance cell membrane permeability or
modulate the half-life of the resulting active pharmaceutical ingredient (API).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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